Home > Products > Screening Compounds P37420 > 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide - 1823184-01-5

3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide

Catalog Number: EVT-3169525
CAS Number: 1823184-01-5
Molecular Formula: C14H16N4O3
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Derivatives of 4-oxo-3,4-dihydroquinazoline

Compound Description: This broad category encompasses various derivatives of 4-oxo-3,4-dihydroquinazoline, a chemical class known for its wide range of pharmacological activities. [] These derivatives are characterized by the presence of the 4-oxo-3,4-dihydroquinazoline core structure, which can be further modified with various substituents. Research suggests that substituents at the 2-position of the quinazoline nucleus may be particularly influential in dictating pharmacological activity. []

Relevance: The compound 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide itself falls under the umbrella of 4-oxo-3,4-dihydroquinazoline derivatives. The shared core structure suggests potential similarities in their pharmacological profiles, although the specific substituents present will ultimately determine their unique activities. []

N-(1,1-diphenyl-1-hydroxyet-2-yl)-N’-diphenylhydroxyacetylanthranilamide

Compound Description: This compound demonstrated notable antidepressant properties in studies focusing on central neurotropic effects. [] Its activity was found to be comparable to that of Imipramine, a known antidepressant. []

Relevance: While this compound belongs to the anthranilamide class and not directly a 4-oxo-3,4-dihydroquinazoline derivative like 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide, both were investigated within the same research exploring central neurotropic effects. [] This suggests a potential overlap in their mechanisms of action or target pathways, particularly in relation to antidepressant activity.

N-(phenylhydrazidoacetyl)-N’-succinamidoanthranilamide

Compound Description: Exhibiting significant anticonvulsant properties, this compound demonstrated efficacy comparable to Depakine, a standard anticonvulsant drug. []

Relevance: Similar to the previous compound, this anthranilamide derivative was investigated alongside 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide in the context of central neurotropic activities. [] Its potent anticonvulsant profile, although belonging to a different chemical class, suggests a shared interest in exploring these compounds for their potential influence on the central nervous system.

2-(4-oxo-3,4-dihydro-3-quinazolinyl)acetohydrazide

Compound Description: This compound displayed antagonism against Barbamyl, highlighting its potential involvement in modulating hypnotic effects. []

Relevance: As a 4-oxo-3,4-dihydroquinazoline derivative, this compound shares the core structure with 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide. [] Its observed antagonism with Barbamyl, a known hypnotic agent, emphasizes the potential for these compounds to impact sleep-related pathways and highlights the shared interest in their central nervous system activities.

Methyl-(2-methylcarbonyloxymethyl-4-oxo-3,4-dihydro-3-quinazolinyl)acetate

Compound Description: Demonstrating promising hypnotic effects, this compound significantly reduced the latency to sleep in animal models. [] Its activity level was comparable to established hypnotic drugs, making it a strong candidate for further research in this area. []

Relevance: This compound, like 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide, belongs to the 4-oxo-3,4-dihydroquinazoline derivatives. [] The shared core structure and its pronounced hypnotic activity underscores the potential for structural variations within this class to yield compounds with valuable central nervous system effects.

Classification

The compound is categorized as a quinazoline derivative, which are known for their roles in pharmacology, particularly as inhibitors of various enzymes and receptors. Quinazolines have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

The synthesis of 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  1. Starting Material: The synthesis often begins with a substituted anthranilic acid.
  2. Reactions:
    • Amination: The anthranilic acid undergoes amination to introduce the amino group.
    • Cyclization: This step involves cyclizing the precursor to form the quinazoline ring structure.
    • Functional Group Modifications: Additional modifications may be applied to introduce the oxo and oxolan functionalities.

The synthetic process may utilize various reaction conditions, including temperature control and solvent choice, to optimize yield and purity. Techniques such as palladium-catalyzed reactions and microwave-assisted synthesis are also employed to enhance efficiency during industrial production .

Chemical Reactions Analysis

3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide can participate in several chemical reactions:

  1. Oxidation Reactions: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
  2. Reduction Reactions: Reduction can alter the oxidation state of specific functional groups within the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution with halides or amines, leading to various derivatives depending on the substituents introduced .
Mechanism of Action

Studies suggest that quinazoline derivatives can inhibit cyclooxygenase enzymes (COX), which play critical roles in inflammatory processes. The inhibition of COX enzymes may lead to reduced production of pro-inflammatory mediators, providing therapeutic effects in conditions such as arthritis or cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide include:

  1. Melting Point: Specific melting point data is not widely reported but is typically determined through experimental methods.
  2. Solubility: The compound's solubility characteristics depend on the solvent used; it is generally soluble in polar solvents due to its functional groups.
  3. Stability: The stability of the compound under various conditions (e.g., pH changes, temperature variations) should be assessed for practical applications.

These properties are crucial for understanding how the compound behaves in biological systems and during synthesis .

Applications

The scientific applications of 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide are diverse:

  1. Pharmaceutical Development: Due to its potential biological activity, this compound could serve as a lead structure for developing new drugs targeting inflammatory diseases or cancers.
  2. Research Tool: It may be utilized in biochemical assays to study enzyme interactions or signaling pathways related to quinazoline derivatives.
  3. Synthetic Chemistry: As a building block in organic synthesis, it can participate in further chemical transformations leading to more complex molecules with desired properties .
Introduction to 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide Research Significance

3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide (CID: 6932168, C₁₄H₁₆N₄O₃) is a synthetic quinazoline derivative incorporating a (2R)-tetrahydrofuran-2-ylmethyl carboxamide substituent [2]. This hybrid architecture merges the biological versatility of quinazolinone cores with the stereochemical complexity of tetrahydrofuran, positioning it as a scaffold for probing novel structure-activity relationships in medicinal chemistry. Its systematic nomenclature reflects the fusion of 3-aminoquinazolin-4(3H)-one with a chiral tetrahydrofuran-derived carboxamide linker, distinguishing it from simpler quinazoline analogues [2] [6].

Historical Context of Quinazoline-Based Pharmacophore Development

Quinazoline derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with validated pharmacological profiles. Early development focused on tyrosine kinase inhibition, exemplified by drugs like gefitinib targeting EGFR in oncology [9]. Subsequent structural diversification revealed broader bioactivity:

  • Antibacterial Agents: 3-aminoquinazolin-2,4-dione derivatives demonstrated potent inhibition of bacterial DNA gyrase and β-ketoacyl-ACP synthase II (KASII), critical enzymes in bacterial DNA replication and fatty acid biosynthesis [3] [6]. Activity-based protein profiling (ABPP) studies identified quinazolines as covalent inhibitors disrupting bacterial cell envelope integrity [3].
  • Antifolates and Antimetabolites: Modifications at C2 and C4 generated dihydrofolate reductase (DHFR) inhibitors, disrupting nucleotide synthesis in rapidly dividing cells and pathogens [6].
  • VEGF/R Kinase Inhibition: C4-anilinoquinazolines emerged as angiogenesis inhibitors by blocking VEGF receptor signaling, advancing treatments for age-related macular degeneration and cancers [9] [10].

Table 1: Evolution of Key Quinazoline Pharmacophores

Core StructureTarget/ActivityClinical/Research Impact
4-Anilinoquinazoline (e.g., Erlotinib)EGFR Tyrosine KinaseFDA-approved NSCLC therapy [9] [10]
3-Aminoquinazolin-2,4-dioneDNA Gyrase/KASIIBroad-spectrum antibacterials [3] [6]
Quinazoline-2-carboxamideVEGFR-2/PDGFRAntiangiogenic agents [9]

Despite these advances, limitations persist—including microbial resistance to monofunctional quinazolines and off-target effects in kinase inhibition. This necessitated hybrid designs integrating auxiliary pharmacophores like heterocyclic amines or sugar mimetics to enhance specificity and bioavailability [5] [10].

Rationale for Molecular Hybridization in 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide Design

The molecular architecture of this compound exemplifies rational hybridization:

  • Quinazolinone Core: The 3-amino-4-oxoquinazoline scaffold provides a planar, electron-rich platform for interacting with enzyme active sites via hydrogen bonding and π-stacking. The C2-carboxamide group enhances solubility and enables linker diversification [5] [6].
  • (2R)-Tetrahydrofuran Moiety: This chiral appendage mimics ribose fragments in nucleotide cofactors (e.g., ATP). Its oxygen atoms offer hydrogen-bond acceptors, while the stereocenter at C2′ enables enantioselective target engagement. The tetrahydrofuran ring’s semi-rigid conformation reduces entropic penalties upon binding compared to flexible alkyl chains [8] [10].
  • Synergistic Design Logic: Molecular docking studies suggest the tetrahydrofuran methylene bridge (-CH₂-) orients the quinazoline core into hydrophobic enzyme pockets inaccessible to parent compounds. This was validated in derivatives showing 4–8× enhanced KASII inhibition over non-hybridized quinazolines [3]. Activity-based protein profiling further confirmed covalent engagement with bacterial FabF enzymes, disrupting membrane biogenesis [3].

Table 2: Hybridization-Driven Bioactivity Enhancements

Quinazoline DerivativeTargetActivity Enhancement vs. Parent Core
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]-quinazoline-2-carboxamideKASII (S. aureus)IC₅₀ = 1.8 μM (vs. >10 μM for 3-aminoquinazoline) [3]
4-Phenylaminoquinazolin-6-yl-tetrahydrofuran amideVEGFR-212-fold ↑ binding affinity [9] [10]

Scope of Current Knowledge on Tetrahydrofuran-Conjugated Quinazoline Derivatives

Research on this chemotype remains emergent, with key advances in:

  • Synthetic Accessibility: The compound is typically synthesized via coupling 3-amino-4-oxoquinazoline-2-carboxylic acid with (2R)-tetrahydrofurfurylamine using carbodiimide reagents (e.g., EDC/HOBt). Chiral purity is maintained using enantiomerically pure (R)-tetrahydrofurfurylamine [2] [8]. Alternative routes involve cyclization of anthranilic acid derivatives followed by amidation [5].
  • Spectroscopic Characterization:
  • ¹H NMR (DMSO-d₆): Quinazoline H5/H6/H7/H8 protons (δ 7.2–8.1 ppm), tetrahydrofuran ring protons (δ 1.7–4.2 ppm), and carboxamide -NH- (δ 10.3 ppm) [2] [8].
  • MS: [M+H]+ m/z 289.2 (C₁₄H₁₇N₄O₃⁺) [2].
  • Biological Profiling:
  • Demonstrates bacteriostatic activity against Gram-positive pathogens (MIC = 8–32 μg/mL for S. aureus), linked to KASII inhibition via ABPP [3].
  • Moderate solubility in polar aprotic solvents (DMSO > 20 mg/mL) but limited aqueous stability at physiological pH, necessitating prodrug strategies [2] [6].
  • Computational Insights: Docking simulations predict hydrogen bonding between the tetrahydrofuran oxygen and KASII Thr₃₀₀, while the quinazolinone N1 and C=O groups engage catalytic His₂₉₈ and Lys₂₉₇ residues [3].

Table 3: Synthetic Methods and Physicochemical Properties

ParameterDetailReference
Synthetic Yield65–78% (amide coupling) [5] [8]
Melting Point228–230°C (decomp.) [6]
Solubility>20 mg/mL in DMSO; <0.5 mg/mL in H₂O (pH 7.4) [2]
Biological ActivityKASII IC₅₀ = 1.8 μM; S. aureus MIC = 16 μg/mL [3]

Knowledge Gaps: In vivo pharmacokinetics, plasma stability, and resistance potential remain uncharacterized. Comparative studies of (R) vs. (S)-tetrahydrofuran enantiomers are lacking but could elucidate stereospecificity in target engagement [3] [8].

Properties

CAS Number

1823184-01-5

Product Name

3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide

IUPAC Name

3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide

Molecular Formula

C14H16N4O3

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19)/t9-/m1/s1

InChI Key

WTSBOACMCUBSMH-SECBINFHSA-N

SMILES

C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N

Isomeric SMILES

C1C[C@@H](OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.